16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione
Description
16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is a complex organic compound characterized by its unique spirocyclic structure. Spiro compounds are cyclic compounds that include two rings sharing a single atom, usually a carbon. This specific compound features a fluorophenyl group and two spiro-linked rings, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
16-(4-fluorophenyl)-15-oxadispiro[5.1.58.36]hexadecane-7,14-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FO3/c22-16-9-7-15(8-10-16)17-20(11-3-1-4-12-20)18(23)21(19(24)25-17)13-5-2-6-14-21/h7-10,17H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPFNMMDIKXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(OC(=O)C3(C2=O)CCCCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the reduction of bis-(1-cyanocyclohexyl)-amine with lithium aluminum hydride (LAH) to yield a mixture of spirocyclic compounds . The exclusive preparation of the desired spiro compound can be achieved by treating the starting material with concentrated sulfuric acid, followed by reduction with LAH .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo-derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LAH) is a common reducing agent.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce various reduced forms of the spiro compound.
Scientific Research Applications
16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes due to its unique structure.
Mechanism of Action
The mechanism by which 16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure and fluorophenyl group. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
7,15-Diazadispiro[5.1.5.3]hexadecane-14,16-dione: Another spirocyclic compound with similar structural features.
Spiro[2.2]pentane: A simpler spiro compound used as a model for studying spirocyclic chemistry.
Uniqueness
16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is unique due to its specific combination of a fluorophenyl group and two spiro-linked rings. This structure imparts distinct chemical and physical properties, making it valuable for specialized research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
